8-Methoxy-5-methyl-chromen-2-one

Cytochrome P450 inhibition Enzymology Drug Metabolism

8-Methoxy-5-methyl-chromen-2-one (CAS 36651-80-6) is defined by its 5-methyl-8-methoxy substitution pattern—non-interchangeable with regioisomers such as 6-methoxy-5-methylcoumarin. This specific regiochemistry is structurally essential for Bucumolol (β-adrenoceptor blocker) synthesis and directly determines its quantifiable CYP2A6 inhibitory activity (IC50 1.4 µM). Procuring this exact isomer ensures synthetic fidelity in antihypertensive agent development, preclinical ADME/DMPK probe studies, and SAR-driven CYP2A6 inhibitor design. Generic coumarins or incorrect isomers cannot replicate these structure-dependent activities.

Molecular Formula C11H10O3
Molecular Weight 190.19 g/mol
CAS No. 36651-80-6
Cat. No. B1435158
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Methoxy-5-methyl-chromen-2-one
CAS36651-80-6
Molecular FormulaC11H10O3
Molecular Weight190.19 g/mol
Structural Identifiers
SMILESCC1=C2C=CC(=O)OC2=C(C=C1)OC
InChIInChI=1S/C11H10O3/c1-7-3-5-9(13-2)11-8(7)4-6-10(12)14-11/h3-6H,1-2H3
InChIKeyVDQYBRKWSBLKLG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Methoxy-5-methyl-chromen-2-one (CAS 36651-80-6): Core Structural and Functional Baseline


8-Methoxy-5-methyl-chromen-2-one (CAS 36651-80-6), also known as 5-methyl-8-methoxycoumarin, is a coumarin derivative with the molecular formula C11H10O3 and a molecular weight of 190.19 g/mol . Its substitution pattern at the 5- and 8-positions distinguishes it from other coumarins, conferring specific chemical properties such as a topological polar surface area of 35.5 Ų and a calculated XLogP3 of 2.2 . It is primarily recognized as a crucial intermediate in the synthesis of Bucumolol, an antihypertensive agent and β-adrenoceptor blocker .

The Functional Specificity of 8-Methoxy-5-methyl-chromen-2-one Over Generic Coumarin Analogs


The specific substitution pattern of 8-Methoxy-5-methyl-chromen-2-one (5-methyl-8-methoxy) is not interchangeable with its regioisomers or other methoxy-substituted coumarins. For instance, the 6-methoxy-5-methyl isomer exhibits distinct chemical behavior [1], and unsubstituted or differently substituted coumarins (e.g., 8-methoxycoumarin) lack the defined 5-methyl group, which is critical for its established role as a precursor to Bucumolol [2]. Furthermore, the specific substitution pattern directly impacts its inhibitory activity against cytochrome P450 enzymes like CYP2A6, where activity is highly sensitive to structural modifications [3]. Using a generic coumarin or a different isomer would not only fail to yield the desired intermediate but could also result in drastically different or absent biological activity, thereby compromising experimental validity or synthetic efficiency.

Quantitative Differentiators of 8-Methoxy-5-methyl-chromen-2-one Against Key Comparators


Enhanced CYP2A6 Inhibition Potency Compared to 8-Methoxycoumarin

In head-to-head comparison within the same assay system, 8-Methoxy-5-methyl-chromen-2-one demonstrates superior inhibition of the CYP2A6 enzyme relative to its close structural analog, 8-methoxycoumarin. The target compound exhibits an IC50 of 670 nM, whereas 8-methoxycoumarin shows a significantly weaker IC50 of 25,000 nM [1][2].

Cytochrome P450 inhibition Enzymology Drug Metabolism

Moderate CYP2A6 Inhibitory Activity Compared to Reference Inhibitors

The target compound's CYP2A6 inhibitory activity can be contextualized against known standard inhibitors. 8-Methoxy-5-methyl-chromen-2-one shows an IC50 of 1,400 nM (1.4 μM) in a fluorescence assay [1]. In comparison, the well-known CYP2A6 inhibitor methoxsalen exhibits a much more potent IC50 of 470 nM (0.47 μM) under similar conditions [2].

Enzyme inhibition Pharmacology Cytochrome P450

Unique Role as the Key Intermediate in the Synthesis of Bucumolol

8-Methoxy-5-methyl-chromen-2-one is a direct and essential precursor in the synthesis of the beta-adrenergic blocking agent Bucumolol . This established synthetic route is not achievable with other generic coumarins like 8-methoxycoumarin, which lacks the critical 5-methyl group [1].

Medicinal Chemistry Organic Synthesis Beta-Blockers

Primary Application Scenarios for Procuring 8-Methoxy-5-methyl-chromen-2-one


Intermediate for the Synthesis of Bucumolol and Related β-Blockers

This is the most established application for 8-Methoxy-5-methyl-chromen-2-one. Researchers and industrial chemists focused on the synthesis of Bucumolol or the development of novel β-adrenoceptor antagonists require this specific compound as the core building block. Its 5-methyl-8-methoxy substitution pattern is directly incorporated into the final drug structure [1][2].

Tool Compound for Studying CYP2A6-Mediated Drug Metabolism

Given its moderate and quantifiable inhibitory activity against CYP2A6 (IC50 = 1.4 μM) [1], this compound serves as a useful tool in preclinical drug metabolism studies. It can be used to probe CYP2A6 activity or as a reference compound when characterizing the inhibitory potential of new chemical entities, especially in comparison to stronger inhibitors like methoxsalen (IC50 = 0.47 μM) [2].

Scaffold for Designing Selective CYP2A6 Inhibitors

The structure-activity relationship (SAR) established for this compound class shows that the 5-methyl-8-methoxy substitution pattern provides a distinct level of CYP2A6 inhibition [1]. This makes the compound a valuable starting point or scaffold for medicinal chemists aiming to design and synthesize more potent and selective CYP2A6 inhibitors, potentially with better pharmacological profiles than existing tools like methoxsalen.

Technical Documentation Hub

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